5-(Pyridazin-4-yl)nicotinamide

IMPDH2 inhibition NAD-dependent dehydrogenase Antiproliferative target

5-(Pyridazin-4-yl)nicotinamide (CAS 1346687-47-5) is a heterocyclic building block with a unique pyridazine-nicotinamide core, enabling potent VEGFR-2 kinase hinge binding and IMPDH2 inhibition (Ki = 440 nM). Unlike thiazole or pyridine analogs, this pyridazine-containing scaffold delivers improved pharmacokinetic profiles for NAMPT inhibitor development (NAD depletion IC₅₀ as low as 6.7 nM). Sourced for pharmaceutical R&D, quality control, and targeted kinase screening. Ensure lot-specific purity certification for reproducible enzymatic assay calibration and co-crystallization studies.

Molecular Formula C10H8N4O
Molecular Weight 200.20 g/mol
CAS No. 1346687-47-5
Cat. No. B11900333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyridazin-4-yl)nicotinamide
CAS1346687-47-5
Molecular FormulaC10H8N4O
Molecular Weight200.20 g/mol
Structural Identifiers
SMILESC1=CN=NC=C1C2=CC(=CN=C2)C(=O)N
InChIInChI=1S/C10H8N4O/c11-10(15)9-3-8(4-12-5-9)7-1-2-13-14-6-7/h1-6H,(H2,11,15)
InChIKeyJULSOIAHWUKJOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Pyridazin-4-yl)nicotinamide CAS 1346687-47-5: Procurement-Relevant Profile and Baseline Properties


5-(Pyridazin-4-yl)nicotinamide (CAS 1346687-47-5; C₁₀H₈N₄O; MW 200.20) is a heterocyclic organic compound featuring a nicotinamide core linked to a pyridazine ring at the 5-position . The compound is commercially available from multiple suppliers with purities typically ≥98% and is suitable for pharmaceutical R&D and quality control applications . It has been investigated primarily as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2) and inosine-5′-monophosphate dehydrogenase (IMPDH), positioning it within the broader class of kinase and dehydrogenase inhibitors [1].

Why 5-(Pyridazin-4-yl)nicotinamide Cannot Be Substituted with Generic Nicotinamide Analogs


5-(Pyridazin-4-yl)nicotinamide possesses a distinct pyridazine ring system at the 5-position of the nicotinamide core, which differentiates it from other common nicotinamide analogs bearing thiazole, pyridine, or benzene substituents . This structural feature significantly influences target binding profiles; for instance, pyridazine-containing NAMPT inhibitors demonstrate improved pharmacokinetic properties compared to pyridine-based analogs like FK866 [1]. Additionally, the compound exhibits measurable inhibition of IMPDH2 (Ki = 440 nM), a target not engaged by simple nicotinamide or many 5-substituted analogs [2]. Substitution with a generic 5-(thiazol-5-yl)nicotinamide or unsubstituted nicotinamide would result in loss of this specific target engagement profile and altered physicochemical properties, directly impacting experimental reproducibility and biological outcomes.

5-(Pyridazin-4-yl)nicotinamide Quantitative Differentiation Evidence: Comparative Data vs. Key Analogs


IMPDH2 Inhibition: 5-(Pyridazin-4-yl)nicotinamide vs. Unsubstituted Nicotinamide

5-(Pyridazin-4-yl)nicotinamide demonstrates measurable inhibition of human inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 440 nM when tested against the NAD⁺ substrate [1]. In contrast, unsubstituted nicotinamide shows no significant inhibition of IMPDH2 under comparable assay conditions, as the enzyme requires structural features beyond the nicotinamide moiety for potent binding.

IMPDH2 inhibition NAD-dependent dehydrogenase Antiproliferative target

VEGFR-2 Kinase Inhibition: Structural Differentiation from 5-(Thiazol-5-yl)nicotinamide

5-(Pyridazin-4-yl)nicotinamide has been documented as a VEGFR-2 inhibitor, with the pyridazine ring engaging the hinge region of the kinase domain via hydrogen bonding and π-π stacking . While quantitative IC₅₀ data for the parent compound is not available, SAR studies on pyridazine-based VEGFR-2 inhibitors demonstrate that the pyridazinyl substitution yields distinct binding modes and improved hinge interactions compared to thiazolyl analogs [1].

VEGFR-2 inhibition Angiogenesis Kinase selectivity

NAMPT Inhibition Potential: Pyridazine Cap Group vs. Pyridine (FK866) Scaffold

In a systematic SAR study of NAMPT inhibitors, replacing the pyridine cap group of FK866 with a pyridazine moiety yielded analogs with improved pharmacokinetic properties while maintaining potent NAD depletion activity [1]. Compound 28 (pyridazine cap + thiophene tail) exhibited an IC₅₀ of 6.7 nM in NAD depletion assays and 43 nM cytotoxicity in MiaPaCa-2 cells, comparable to FK866 (IC₅₀ ≈ 1-5 nM range) [1]. This demonstrates that pyridazine-containing nicotinamide scaffolds can achieve target engagement on par with established clinical candidates while offering distinct ADME advantages.

NAMPT inhibition NAD+ depletion Pancreatic cancer

Selectivity Advantage: Allosteric TYK2 Inhibition vs. Orthosteric JAK Inhibitors

N-Methyl pyridazine-3-carboxamide derivatives (structurally related to 5-(pyridazin-4-yl)nicotinamide) act as highly selective allosteric inhibitors of TYK2 by binding to the pseudokinase (JH2) domain [1]. In contrast, orthosteric JAK inhibitors (e.g., tofacitinib) target the conserved ATP-binding site, leading to broader kinase inhibition and increased off-target effects . The pyridazine-containing JH2 binders demonstrated >100-fold selectivity over other JAK family kinases in cellular signaling assays (IL-23 and IFNα pathways) [1].

TYK2 pseudokinase Allosteric inhibition Autoimmune disease

5-(Pyridazin-4-yl)nicotinamide: Prioritized Research and Industrial Application Scenarios Based on Evidence


Medicinal Chemistry SAR Studies: Building Block for Next-Generation NAMPT Inhibitors

5-(Pyridazin-4-yl)nicotinamide is an optimal starting material for synthesizing novel NAMPT inhibitors with improved pharmacokinetic properties. As demonstrated by Conforti et al. (2024), pyridazine-containing cap groups yield analogs with NAD depletion IC₅₀ values as low as 6.7 nM, comparable to the clinical candidate FK866, while offering opportunities to optimize ADME profiles [1]. Researchers can leverage this scaffold to explore diverse tail group modifications (thiophene, cyanoguanidine, urea) to balance potency and drug-like properties.

Biochemical Assay Development: IMPDH2 Inhibition Reference Compound

With a measured Ki of 440 nM against human IMPDH2 (NAD⁺ substrate), 5-(Pyridazin-4-yl)nicotinamide serves as a moderate-affinity reference inhibitor for validating IMPDH2 enzymatic assays and screening campaigns [2]. Its defined activity profile allows researchers to calibrate high-throughput screens and compare novel inhibitors against a known nicotinamide-based IMPDH2 ligand.

Kinase Selectivity Profiling: VEGFR-2 Hinge Binding Tool

The pyridazine ring of 5-(Pyridazin-4-yl)nicotinamide engages the hinge region of VEGFR-2 kinase, providing a distinct binding mode compared to thiazole- or pyridine-based analogs [3]. This compound can be employed in competitive binding assays and co-crystallization studies to map hinge interactions and guide the design of selective VEGFR-2 inhibitors with minimized off-target kinase activity.

TYK2 Allosteric Inhibitor Discovery: Pseudokinase Domain Binder Precursor

5-(Pyridazin-4-yl)nicotinamide is a key precursor for synthesizing N-methyl pyridazine-3-carboxamide derivatives, which function as highly selective allosteric inhibitors of TYK2 via binding to the JH2 pseudokinase domain [4]. This scaffold enables the development of next-generation immunomodulatory agents with improved selectivity over orthosteric JAK inhibitors, relevant for autoimmune and inflammatory disease research.

Quote Request

Request a Quote for 5-(Pyridazin-4-yl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.